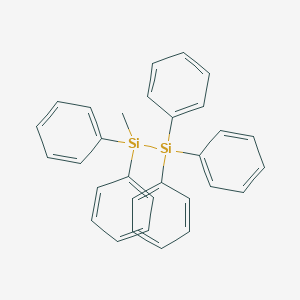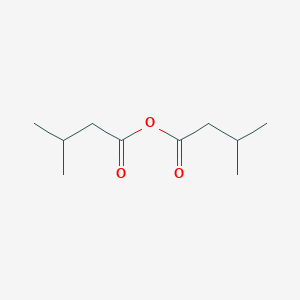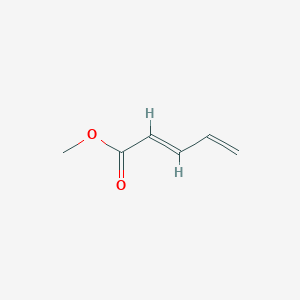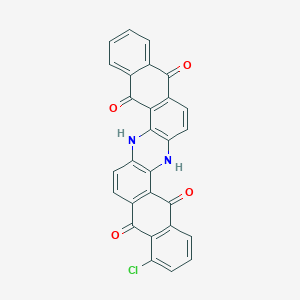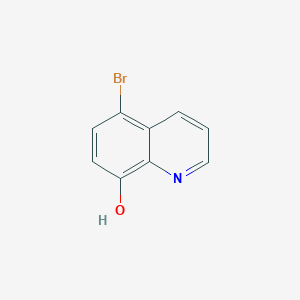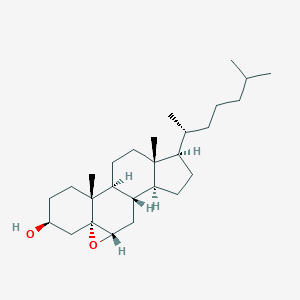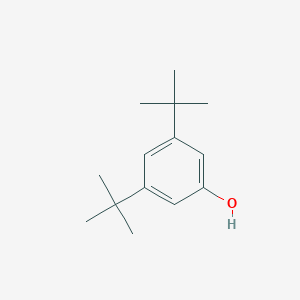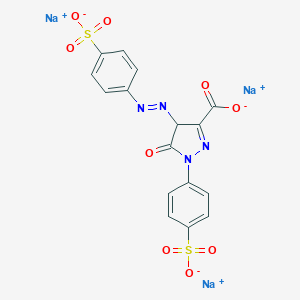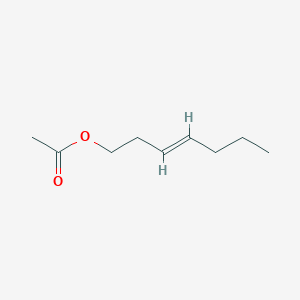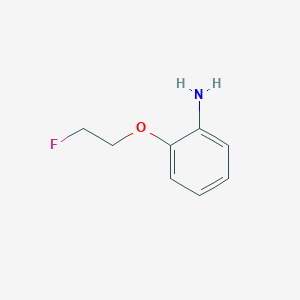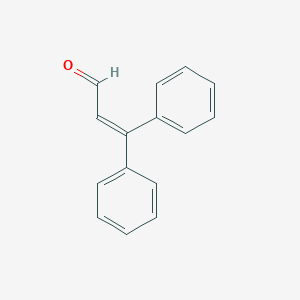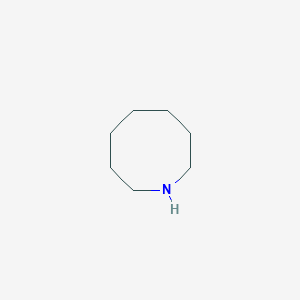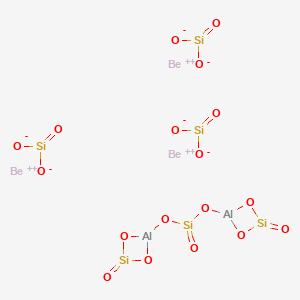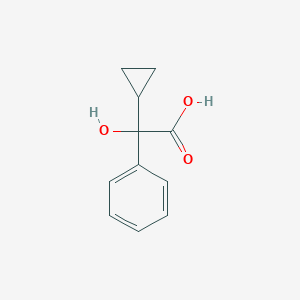
alpha-Cyclopropylmandelic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Cyclopropylmandelic acid (ACMA) is an organic compound that belongs to the class of mandelic acid derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry, particularly as a chiral building block for the synthesis of various bioactive compounds. ACMA has also been found to exhibit interesting biological properties, making it a promising candidate for drug discovery and development.
作用机制
The exact mechanism of action of alpha-Cyclopropylmandelic acid is not fully understood. However, it has been suggested that alpha-Cyclopropylmandelic acid may act as a GABA receptor agonist, which could explain its anticonvulsant and analgesic activities. alpha-Cyclopropylmandelic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, which could account for its anti-inflammatory properties.
生化和生理效应
Alpha-Cyclopropylmandelic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, suggesting its potential as an anticonvulsant agent. alpha-Cyclopropylmandelic acid has also been shown to have analgesic effects in animal models of pain, indicating its potential as a painkiller. Additionally, alpha-Cyclopropylmandelic acid has been found to reduce inflammation in animal models of inflammation, suggesting its potential as an anti-inflammatory agent.
实验室实验的优点和局限性
One of the main advantages of using alpha-Cyclopropylmandelic acid in lab experiments is its chiral nature, which makes it a useful building block for the synthesis of chiral compounds. alpha-Cyclopropylmandelic acid is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using alpha-Cyclopropylmandelic acid in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several potential future directions for research involving alpha-Cyclopropylmandelic acid. One area of interest is the development of alpha-Cyclopropylmandelic acid-based compounds with improved anticonvulsant, analgesic, and anti-inflammatory activities. Another area of interest is the investigation of the mechanism of action of alpha-Cyclopropylmandelic acid, which could lead to a better understanding of its biological properties and potential therapeutic applications. Finally, the development of new synthetic methods for alpha-Cyclopropylmandelic acid could lead to the discovery of novel compounds with interesting biological activities.
合成方法
The synthesis of alpha-Cyclopropylmandelic acid can be achieved through several methods, including the reaction of cyclopropylcarbinol with mandelic acid or its derivatives, or the reaction of cyclopropylmethylamine with benzaldehyde followed by acid hydrolysis. The most commonly used method involves the reaction of cyclopropylcarbinol with mandelic acid in the presence of a Lewis acid catalyst, such as boron trifluoride etherate or titanium tetrachloride.
科学研究应用
Alpha-Cyclopropylmandelic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been used as a chiral building block for the synthesis of various bioactive compounds, including antiviral, antibacterial, and antitumor agents. alpha-Cyclopropylmandelic acid has also been found to exhibit interesting biological properties, such as anticonvulsant, analgesic, and anti-inflammatory activities.
属性
CAS 编号 |
1460-46-4 |
|---|---|
产品名称 |
alpha-Cyclopropylmandelic acid |
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
2-cyclopropyl-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C11H12O3/c12-10(13)11(14,9-6-7-9)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H,12,13) |
InChI 键 |
APPYFFBRMGXDFO-UHFFFAOYSA-N |
SMILES |
C1CC1C(C2=CC=CC=C2)(C(=O)O)O |
规范 SMILES |
C1CC1C(C2=CC=CC=C2)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



